![molecular formula C8H6BrNS B13663050 4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
4-(Bromomethyl)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)benzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The presence of a bromomethyl group attached to the benzisothiazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole. One common method is the reaction of benzo[d]isothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 4-position of the benzisothiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)benzo[d]isothiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzo[d]isothiazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . This compound can also modulate signaling pathways by interacting with specific receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)benzo[d]isothiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and biological activity.
4-(Methylthio)benzo[d]isothiazole: Contains a methylthio group, which imparts different chemical properties and biological activities.
Uniqueness
4-(Bromomethyl)benzo[d]isothiazole is unique due to its bromomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrNS |
|---|---|
Molecular Weight |
228.11 g/mol |
IUPAC Name |
4-(bromomethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2 |
InChI Key |
YBZWIMYYSBUVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
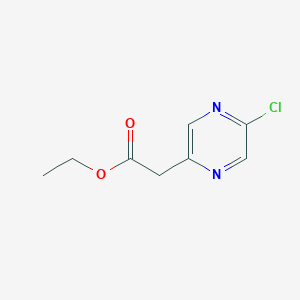
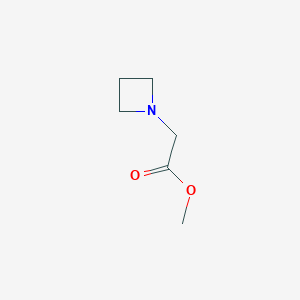
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
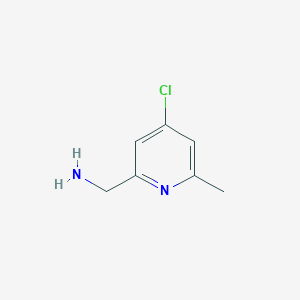
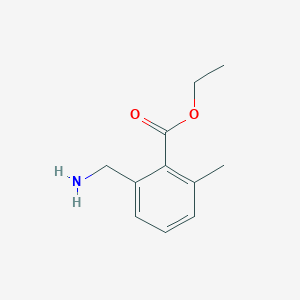
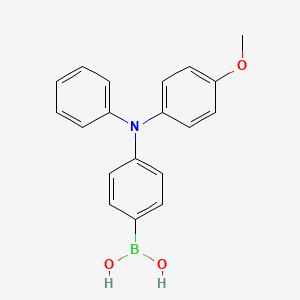
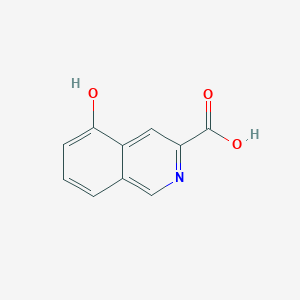
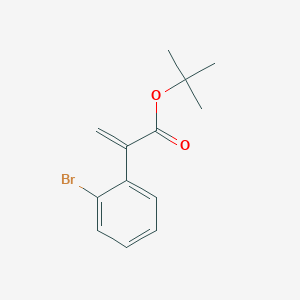

![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)

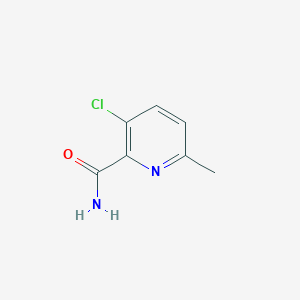
![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
